![molecular formula C9H10F3NO2 B8250965 2-Methoxy-5-(2,2,2-trifluoroethoxy)aniline](/img/structure/B8250965.png)
2-Methoxy-5-(2,2,2-trifluoroethoxy)aniline
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Overview
Description
2-Methoxy-5-(2,2,2-trifluoroethoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group at the second position and a trifluoroethoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 2-methoxyaniline with 2,2,2-trifluoroethanol under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-Methoxy-5-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Methoxy-5-(2,2,2-trifluoroethoxy)aniline exerts its effects involves interactions with specific molecular targets. The methoxy and trifluoroethoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
2-Methoxy-5-(2,2,2-trifluoroethoxy)methyl]aniline: Similar structure with a methyl group attached to the trifluoroethoxy group.
Uniqueness
2-Methoxy-5-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both methoxy and trifluoroethoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methoxy-5-(2,2,2-trifluoroethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-14-8-3-2-6(4-7(8)13)15-5-9(10,11)12/h2-4H,5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUUSZVZERWRIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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